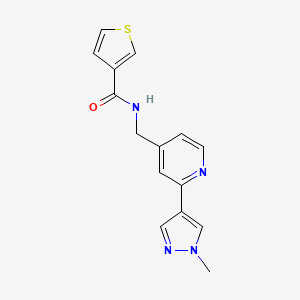
N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophen-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a thiophene ring . These rings are common structures in many pharmaceutical compounds and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyridine rings, followed by the introduction of the thiophene ring . The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the various substituents. Techniques such as NMR spectroscopy and mass spectrometry would be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole, pyridine, and thiophene rings could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole, pyridine, and thiophene rings. For example, it would likely be soluble in organic solvents and could potentially exhibit fluorescence .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, die eine ähnliche Struktur wie die fragliche Verbindung aufweisen, wurden als antiviral wirksam befunden . Beispielsweise haben 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate eine inhibitorische Aktivität gegen Influenza A gezeigt .
Entzündungshemmende Aktivität
Indolderivate wurden auch als entzündungshemmend wirksam befunden . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung von entzündlichen Erkrankungen eingesetzt werden könnte.
Antikrebsaktivität
Die Verbindung könnte möglicherweise antikanzerogene Anwendungen haben. Zum Beispiel wurden N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilin-haltige Derivate, die eine ähnliche Struktur wie die Verbindung aufweisen, auf ihr antikanzerogenes Potenzial und ihre cyclinabhängige Kinase-2 (CDK2)-inhibitorischen Eigenschaften untersucht .
Antioxidative Aktivität
Indolderivate wurden als antioxidativ wirksam befunden . Dies deutet darauf hin, dass die Verbindung möglicherweise als Antioxidans verwendet werden könnte.
Antibakterielle Aktivität
Indolderivate wurden als antimikrobiell wirksam befunden . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung von mikrobiellen Infektionen eingesetzt werden könnte.
Kinase-inhibitorische Aktivität
Die Verbindung wurde auf ausgewählte Kinasen untersucht, die einen seltenen Cystein in der Scharnierregion tragen (MPS1, MAPKAPK2 und p70S6Kβ/S6K2) . Dies deutet darauf hin, dass die Verbindung möglicherweise als Kinaseinhibitor verwendet werden könnte, der Anwendungen bei der Behandlung verschiedener Krankheiten, einschließlich Krebs, haben könnte.
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt) and kinases like p70S6Kβ . These enzymes play crucial roles in various biological processes, including metabolism and aging .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the biological processes they regulate .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging .
Pharmacokinetics
Similar compounds have been found to have high solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to have significant activity on their targets, leading to changes in the biological processes they regulate .
Action Environment
Similar compounds have been found to show moderate to high activities at different concentrations , suggesting that the concentration of the compound could potentially influence its action and efficacy.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19-9-13(8-18-19)14-6-11(2-4-16-14)7-17-15(20)12-3-5-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWGCFKINRDGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
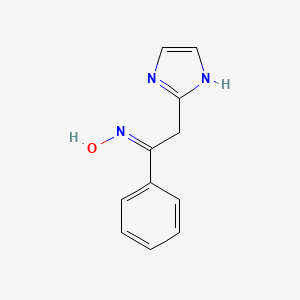
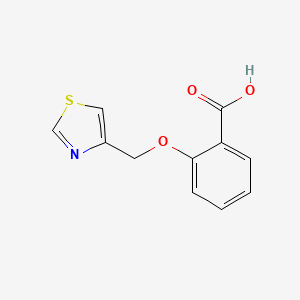
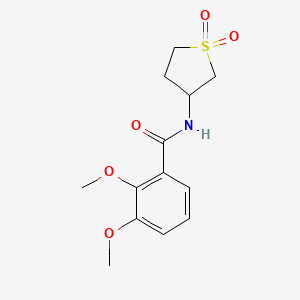

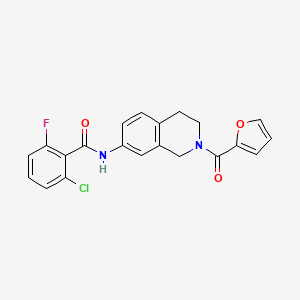
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide](/img/structure/B2575024.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2575025.png)
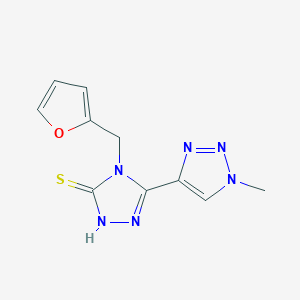
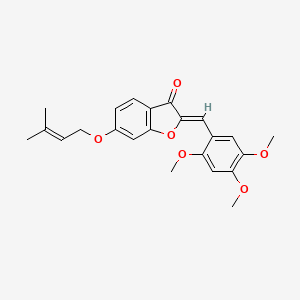
![(4-Bromophenyl)methyl 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2575028.png)
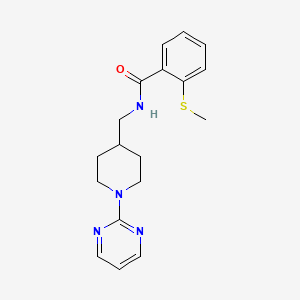
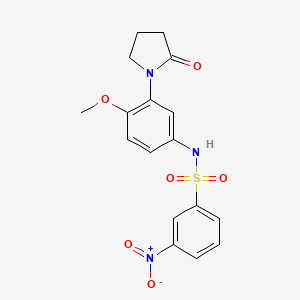
![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2575035.png)
